

# Solubility of 1-Bromo-3-chloro-2-methylpropane in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Bromo-3-chloro-2-methylpropane

Cat. No.: B103949

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## Solubility of 1-Bromo-3-chloro-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **1-Bromo-3-chloro-2-methylpropane** in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, theoretical considerations, and established methodologies for solubility determination.

## Physicochemical Properties of 1-Bromo-3-chloro-2-methylpropane

**1-Bromo-3-chloro-2-methylpropane** (CAS No: 6974-77-2) is a halogenated alkane with the molecular formula  $C_4H_8BrCl$ .<sup>[1]</sup> Its structure, featuring a branched carbon chain with both bromine and chlorine substituents, influences its physical and chemical properties, including its solubility.

Key Physicochemical Data:

Property	Value
Molecular Weight	171.46 g/mol [1]
Density	1.467 g/mL at 25 °C[1]
Boiling Point	152-154 °C[1]
Appearance	Colorless to light yellow liquid[1]

## Solubility Profile

Direct quantitative solubility data for **1-Bromo-3-chloro-2-methylpropane** is scarce in scientific literature. However, based on its chemical structure and the general principles of solubility ("like dissolves like"), a qualitative and predicted solubility profile can be established.

Table 1: Qualitative Solubility of **1-Bromo-3-chloro-2-methylpropane** in Organic Solvents

Solvent	Solvent Polarity	Predicted Solubility	Literature Data
Methanol	Polar Protic	Soluble	Soluble[1][2]
Acetone	Polar Aprotic	Soluble	Soluble[1][2]
Ethanol	Polar Protic	Soluble	Likely soluble
Dichloromethane	Polar Aprotic	Soluble	Likely soluble
Chloroform	Polar Aprotic	Soluble	Likely soluble
Diethyl Ether	Nonpolar	Soluble	Likely soluble
Toluene	Nonpolar	Soluble	Likely soluble
Benzene	Nonpolar	Soluble	Likely soluble
Hexane	Nonpolar	Soluble	Likely soluble
Water	Polar Protic	Sparingly soluble	Haloalkanes are generally slightly soluble in water[3][4]

The polarity of **1-Bromo-3-chloro-2-methylpropane**, arising from the electronegative halogen atoms, allows for dipole-dipole interactions with polar solvents. Additionally, its alkyl backbone facilitates van der Waals forces with nonpolar solvents. Consequently, it is expected to be soluble in a wide range of common organic solvents.[4][5] Its solubility in water is expected to be low, as is typical for haloalkanes, due to the energy required to disrupt the hydrogen bonds between water molecules.[2][3][4][6]

## Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols are widely accepted for determining the solubility of liquid solutes in organic solvents.

### Shake-Flask Method

The shake-flask method is a conventional and reliable technique for determining equilibrium solubility.[7]

Methodology:

- **Preparation:** A surplus of **1-Bromo-3-chloro-2-methylpropane** is added to a known volume of the selected organic solvent in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
- **Quantification:** A sample of the clear, saturated supernatant is carefully withdrawn. The concentration of **1-Bromo-3-chloro-2-methylpropane** in the sample is then determined using a suitable analytical technique, such as:
  - **Gas Chromatography (GC):** Ideal for volatile compounds, providing high accuracy and sensitivity.

- High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of compounds.[\[8\]](#)
- UV-Vis Spectroscopy: Can be used if the solute has a chromophore, though **1-Bromo-3-chloro-2-methylpropane** does not have a strong one.[\[8\]](#)

## Isothermal Saturation Method

This method is similar to the shake-flask method but involves a continuous process to maintain saturation.

Methodology:

- Apparatus: A jacketed vessel with a stirrer is used to maintain a constant temperature.
- Procedure: The solvent is placed in the vessel, and the solute (**1-Bromo-3-chloro-2-methylpropane**) is added in excess. The mixture is stirred continuously at a constant temperature.
- Sampling and Analysis: At regular intervals, samples of the liquid phase are taken, filtered, and analyzed until a constant concentration is observed, indicating that saturation has been reached.

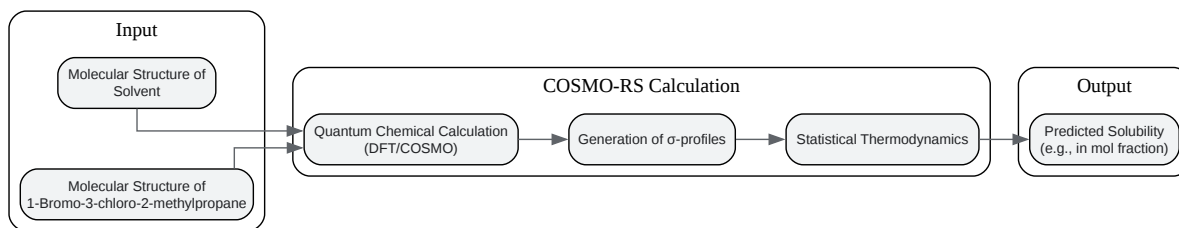
## Computational Prediction of Solubility

In the absence of experimental data, computational models can provide estimations of solubility. These methods are valuable for screening solvents and prioritizing experimental work.

## COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful method based on quantum chemistry that can predict thermodynamic properties, including solubility, from the molecular structure.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Workflow:



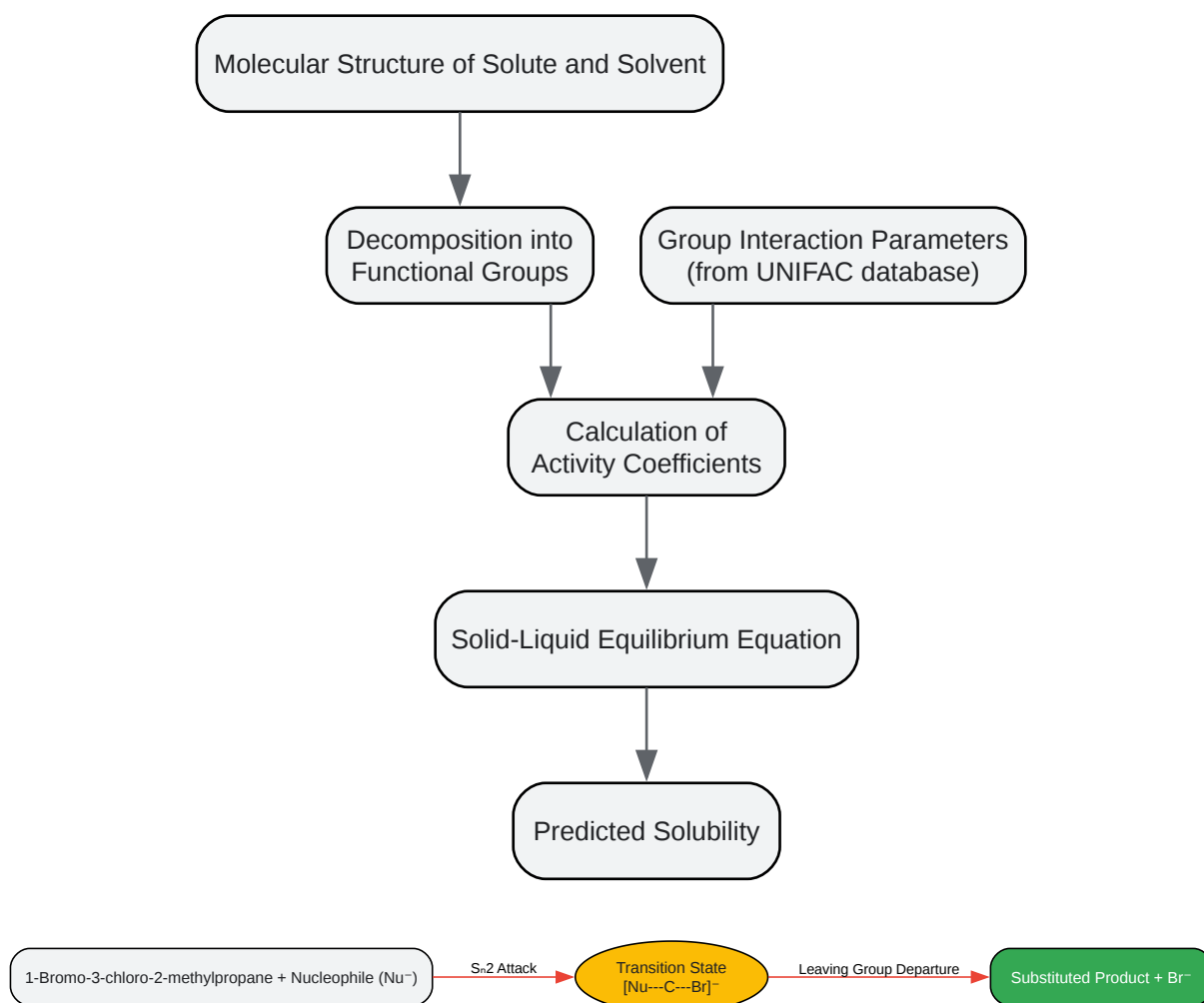
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Caption: COSMO-RS workflow for solubility prediction.

## UNIFAC (UNIQUAC Functional-group Activity Coefficients)

The UNIFAC group contribution method estimates activity coefficients in mixtures, which can then be used to calculate solubility.<sup>[13][14][15][16][17]</sup>

Logical Relationship:



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- To cite this document: BenchChem. [Solubility of 1-Bromo-3-chloro-2-methylpropane in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103949#solubility-of-1-bromo-3-chloro-2-methylpropane-in-organic-solvents]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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